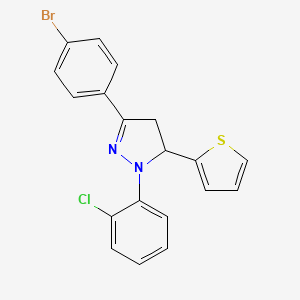

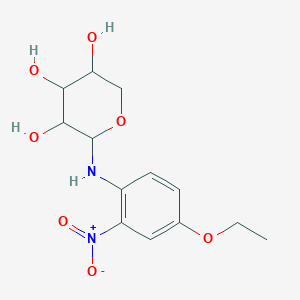

![molecular formula C16H19N3O B5060211 N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)

N-[4-(dimethylamino)benzyl]-N'-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(dimethylamino)benzyl]-N'-phenylurea is a chemical compound that has been studied for its unique molecular structure and properties. Research focuses on its synthesis, molecular and physical characteristics, and potential applications in various fields.

Synthesis Analysis

The synthesis of derivatives similar to N-[4-(dimethylamino)benzyl]-N'-phenylurea often involves the Wittig reaction and oxidative dimerization processes. For instance, 4-(N,N-dimethylamino)phenylethyne can be prepared through a Wittig reaction between chloromethylene(triphenyl)phosphine ylide and 4-(N,N-dimethylamino)benzaldehyde, followed by hydrochloric acid elimination. Oxidative dimerization yields dimers such as 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne in good yield. These dimers can form charge-transfer complexes with acceptors like TCNE, with X-ray structure analysis providing detailed insights into their molecular structure (Rodríguez et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds related to N-[4-(dimethylamino)benzyl]-N'-phenylurea has been analyzed through various techniques, including X-ray crystallography. This analysis reveals detailed information about the molecular geometry, bonding, and intermolecular interactions within the crystal lattice. For example, the molecular structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound with similarities to the target molecule, was determined using X-ray crystallography, providing insights into its structural properties and potential binding mechanisms (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Research on compounds similar to N-[4-(dimethylamino)benzyl]-N'-phenylurea focuses on their reactivity and chemical behavior. Studies have explored the intramolecular hydrogen bonding and anion binding properties of related compounds, indicating potential applications as anion receptors or organocatalysts due to their structural framework and ability to form strong interactions with anions (Liu & Jiang, 2008).

Mécanisme D'action

Target of Action

Similar compounds, such as n-benzyl derivatives of tetramycin b, have been shown to possess high antifungal activity . Therefore, it’s plausible that N-[4-(dimethylamino)benzyl]-N’-phenylurea might also target fungal cells, but this needs further investigation.

Mode of Action

The exact mode of action of N-[4-(dimethylamino)benzyl]-N’-phenylurea is currently unknown due to the lack of specific studies on this compound. Based on the antifungal activity of similar compounds, it could potentially interfere with essential biological processes in fungal cells, such as cell wall synthesis or ergosterol biosynthesis

Biochemical Pathways

For instance, it could disrupt the synthesis of essential components of the fungal cell wall or membrane, leading to cell death .

Result of Action

If it acts as an antifungal agent, it could lead to the death of fungal cells, thereby preventing or treating fungal infections . .

Propriétés

IUPAC Name |

1-[[4-(dimethylamino)phenyl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-19(2)15-10-8-13(9-11-15)12-17-16(20)18-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUQIANKVCMYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Dimethylamino)benzyl]-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

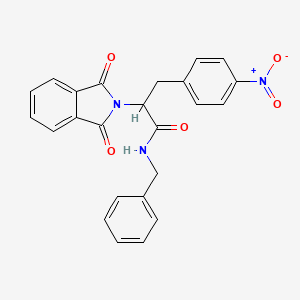

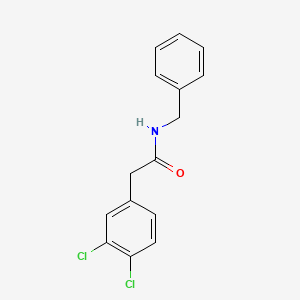

![N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5060146.png)

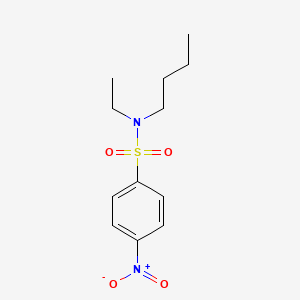

![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)

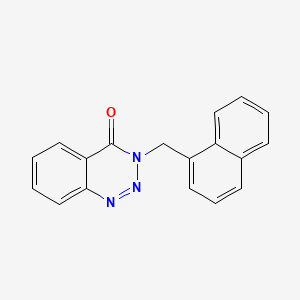

![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

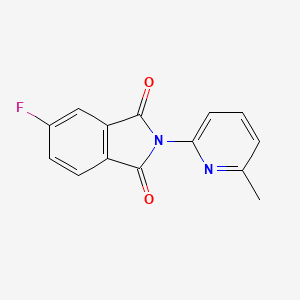

![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)